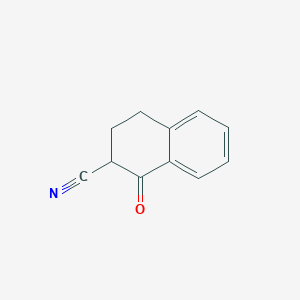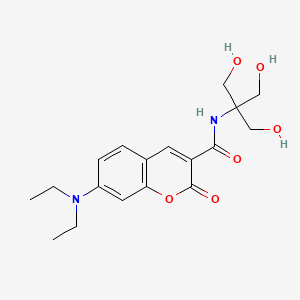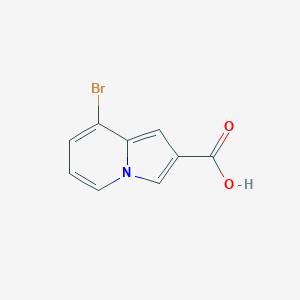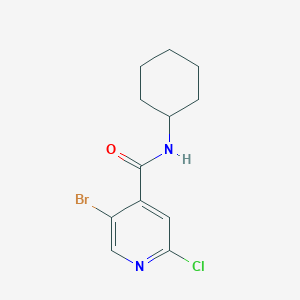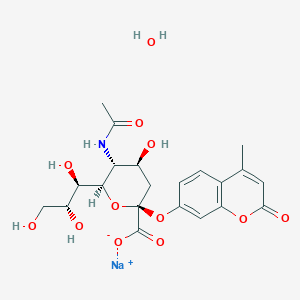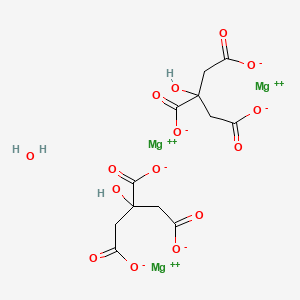
Magnesium citrate hydrate; Mg typically 16% (on a dry basis)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium citrate is a magnesium preparation in salt form with citric acid in a 1:1 ratio . It is one of the most common types of magnesium found in multivitamins and magnesium-only products . It is an absorbable form of magnesium that’s been shown to benefit health in several ways, including improving certain aspects of heart health and promoting blood sugar regulation . It contains 11.23% magnesium by weight . The name “magnesium citrate” is ambiguous and sometimes may refer to other salts such as trimagnesium dicitrate which has a magnesium:citrate ratio of 3:2 .
Synthesis Analysis
The crystal structures of magnesium hydrogen citrate dihydrate, Mg(HC6H5O7)(H2O)2, and bis(dihydrogen citrato)magnesium, Mg(H2C6H5O7)2, have been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . In both compounds, the Mg cation coordination polyhedron is an octahedron .Molecular Structure Analysis
In the compound Mg(HC6H5O7)(H2O)2, the citrate anion occurs in the trans, trans-conformation, and triply chelates to the Mg cation . In the compound Mg(H2C6H5O7)2, the citrate anion is trans, gauche, and doubly chelates to the Mg cation . In both compounds, the Mg cation coordination polyhedron is an octahedron .Chemical Reactions Analysis
The crystal structures of magnesium hydrogen citrate dihydrate, Mg(HC6H5O7)(H2O)2, and bis(dihydrogen citrato)magnesium, Mg(H2C6H5O7)2, have been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . In both compounds, the Mg cation coordination polyhedron is an octahedron .Physical And Chemical Properties Analysis
Magnesium citrate is a bitter salt and dissolves with difficulty in water . It contains 16.2% elemental magnesium by weight . The molar mass of magnesium citrate is 214.412 g·mol −1 . It is soluble in water at a concentration of 20 g/100ml .Applications De Recherche Scientifique
Magnesium citrate hydrate is used in a variety of scientific research applications. The compound is often used as a source of magnesium ions in biochemical and physiological studies. It is also used as a buffering agent in the synthesis of other compounds, and as a complexing agent in the separation of metals. Additionally, the compound is used in the preparation of catalysts, in the synthesis of pharmaceuticals, and in the analysis of biochemical pathways.
Mécanisme D'action
Target of Action
Magnesium citrate primarily targets the intestinal tract , specifically the colon . It is used medicinally as a saline laxative and to completely empty the bowel prior to a major surgery or colonoscopy .
Mode of Action
Magnesium citrate works by attracting water through the tissues by a process known as osmosis . Once in the intestine, it can attract enough water into the intestine to induce defecation . The additional water stimulates bowel motility, meaning it can also be used to treat rectal and colon problems .
Biochemical Pathways
Magnesium plays an important role in many physiological functions. Habitually low intakes of magnesium and in general the deficiency of this micronutrient induce changes in biochemical pathways that can increase the risk of illness and, in particular, chronic degenerative diseases . Magnesium is needed for blood sugar regulation and having low or deficient magnesium levels can negatively impact blood sugar control .
Pharmacokinetics
The onset of action of magnesium citrate can be as early as 30 minutes after administration with a mean onset time of approximately 2 hours and a maximum action of 4 hours . The effect of magnesium citrate is highly dependent on the individual’s hydration status . A study showed that after administration, the amount of magnesium excreted in urine was higher for magnesium citrate than for magnesium oxide . This indicates that magnesium citrate has a higher bioavailability compared to other forms of magnesium .
Result of Action
Magnesium citrate causes the intestines to release water into the stool. This softens the stool and relieves constipation and irregularity . Magnesium is also essential for optimal immune function and regulating inflammation. Deficiency in magnesium can lead to temporary or long-term immune dysfunction .
Action Environment
The action of magnesium citrate is influenced by environmental factors such as the hydration status of the individual . It functions best on an empty stomach, and should always be followed with a full glass of water or juice to help counteract water loss and aid in absorption . The solubility of magnesium citrate in water is 20 g/100ml, which makes it an excellent source of dietary magnesium which absorbs readily into the bloodstream and bodily tissues .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using magnesium citrate hydrate for lab experiments include its low cost and its availability in a wide range of concentrations. Additionally, the compound is generally non-toxic and has a low volatility, making it safe to use in laboratory settings. The main limitation of the compound is that it can interfere with certain biochemical pathways, making it difficult to accurately measure the effects of other compounds.
Orientations Futures
The future directions for magnesium citrate hydrate research include further studies into its biochemical and physiological effects, as well as its potential applications in drug development and medical treatments. Additionally, further research into its potential as a chelating agent and an enzyme inhibitor could lead to new methods of studying biochemical pathways. Finally, research into its potential uses as a buffering agent, a complexing agent, and a catalyst could lead to the development of new catalysts and pharmaceuticals.
Méthodes De Synthèse
Magnesium citrate hydrate is synthesized by reacting magnesium oxide with citric acid. The reaction is generally carried out in an aqueous solution, and the resulting compound is a white, odorless, and crystalline powder. The reaction yields a product with a typical magnesium content of 16% on a dry basis.
Propriétés
IUPAC Name |
trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3Mg.H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;;3*+2;/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTVQLXIRHEMMB-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Mg+2].[Mg+2].[Mg+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Mg3O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

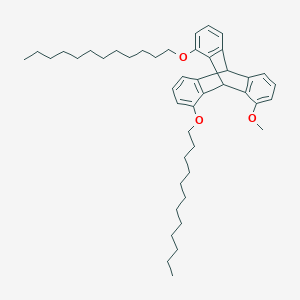
![Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate), 95%](/img/structure/B6309034.png)
![[N-Methyl(benzyl)amino]propanedinitrile](/img/structure/B6309037.png)

![(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6309051.png)
![(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6309060.png)
